(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid to form the pyrazole ring . The pyrimidine ring can be synthesized through various methods, including the reaction of 1,3-diketones with hydrazine .
Industrial Production Methods
Industrial production methods for (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, which are valuable intermediates in pharmaceutical and materials chemistry .
Scientific Research Applications
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It can be used in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives with pyrazole and pyrimidine rings, such as:
- 3-(4-Methyl-1H-pyrazol-1-yl)pyridine-2-boronic acid
- 4-(4-Methyl-1H-pyrazol-1-yl)pyrimidine-5-boronic acid .
Uniqueness
The uniqueness of (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid lies in its specific substitution pattern, which can confer unique reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H11BN4O2 |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
[4-methyl-2-(4-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-3-12-14(5-6)9-11-4-8(10(15)16)7(2)13-9/h3-5,15-16H,1-2H3 |
InChI Key |
WBEDBFBVIYSZER-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
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